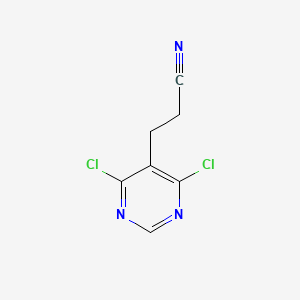

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile

Description

Properties

Molecular Formula |

C7H5Cl2N3 |

|---|---|

Molecular Weight |

202.04 g/mol |

IUPAC Name |

3-(4,6-dichloropyrimidin-5-yl)propanenitrile |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-5(2-1-3-10)7(9)12-4-11-6/h4H,1-2H2 |

InChI Key |

KCOAJQDHGLGIIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CCC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenated Pyrimidine Precursors

The 4,6-dichloropyrimidine core serves as a critical intermediate for further functionalization. Position 5 of this scaffold is highly reactive due to electron-withdrawing effects from adjacent chlorine atoms, enabling nucleophilic substitution or metal-catalyzed coupling. For example, 4,5,6-trichloropyrimidine could undergo selective displacement at position 5 with a propanenitrile-derived nucleophile. However, direct substitution with cyanide ions typically yields aromatic nitriles rather than aliphatic chains.

Ketone-to-Nitrile Conversion

A promising route involves transforming a ketone intermediate into a nitrile. The Ambeed data highlights 1-(4,6-dichloropyrimidin-5-yl)ethanone as a common precursor. Conversion of this ketone to 2-(4,6-dichloropyrimidin-5-yl)acetonitrile via oxime formation and dehydration (e.g., using hydroxylamine and PCl₃) could precede chain elongation:

- Oxime Synthesis :

$$ \text{RCOCH}3 + \text{NH}2\text{OH} \rightarrow \text{RC(=NOH)CH}_3 $$ - Dehydration :

$$ \text{RC(=NOH)CH}3 \xrightarrow{\text{PCl}3} \text{RC≡N} + \text{H}_2\text{O} $$

Subsequent homologation via Wittig reaction with formaldehyde would extend the chain to propanenitrile.

Oxidation and Reduction Pathways

Alcohol Oxidation Followed by Functionalization

The patent CN103896857A demonstrates sodium dithionite-mediated reductions in water-organic solvent systems. Reversing this approach, a propanol-substituted pyrimidine could be oxidized to the corresponding ketone, then converted to nitrile. For instance:

- Synthesis of 3-(4,6-Dichloropyrimidin-5-yl)propanol :

Grignard addition to 4,6-dichloropyrimidine-5-carbaldehyde. - Oxidation to Ketone :

Using chromium trioxide (86–93% yield) or Dess-Martin periodinane (93% yield). - Nitrile Formation :

Oxime dehydration or Hofmann degradation.

Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

Introducing a propanenitrile-bearing boronic ester to 5-halo-4,6-dichloropyrimidine under palladium catalysis could directly install the side chain. However, the electron-deficient pyrimidine ring may necessitate specialized ligands (e.g., XPhos) to enhance reactivity.

Cyanoethylation via Michael Addition

Acrylonitrile could undergo Michael addition to a pyrimidine enolate, though the ring’s electron deficiency complicates enolate formation. Base-mediated conditions (e.g., KOtBu in THF) might facilitate this pathway.

Industrial Considerations and Yield Optimization

Solvent and Catalyst Selection

Mixed solvents (e.g., THF/water) improve reagent solubility, while transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency. The Ambeed data shows chromium trioxide in acetone achieves 85–93% yields for ketone oxidations, suggesting scalability.

Purification Challenges

Chromatography (silica gel, hexane/ethyl acetate) remains critical for isolating nitrile intermediates. Trituration with ether/petroleum ether offers a low-cost alternative for industrial settings.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyanation using Ir or Ru catalysts could enable direct C–H functionalization at position 5, though this remains untested for aliphatic nitriles.

Biocatalytic Approaches

Enzymatic nitrile synthesis (e.g., nitrilases) presents an eco-friendly alternative, but substrate compatibility with halogenated pyrimidines requires validation.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted pyrimidine derivatives.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Pyrimidine Derivatives

- 4,6-Dichloropyrimidine : Lacks the propanenitrile side chain, reducing its electrophilicity and utility in nucleophilic substitution reactions. Used primarily as a precursor in agrochemical synthesis.

- 5-(Cyanomethyl)-4,6-dichloropyrimidine: Similar to the target compound but with a shorter cyanomethyl group. Exhibits lower steric hindrance, enabling faster reaction kinetics in cross-coupling reactions.

Nitrile-Containing Pyrimidines

- 3-(4,6-Difluoropyrimidin-5-yl)propanenitrile : Fluorine substituents increase electronegativity, enhancing hydrogen-bonding interactions in enzyme-binding pockets. However, reduced lipophilicity limits membrane permeability compared to the dichloro analog.

- 3-(4-Chloro-6-fluoropyrimidin-5-yl)propanenitrile : Hybrid halogenation balances reactivity and stability. Demonstrated superior inhibitory activity against EGFR kinase in preclinical studies (IC₅₀ = 12 nM vs. 18 nM for the dichloro derivative).

Brominated Analogs

- 3-(4,6-Dibromopyrimidin-5-yl)propanenitrile : Bromine’s larger atomic radius increases steric bulk, reducing binding to compact active sites. Higher molecular weight (328.9 g/mol vs. 230.5 g/mol for the dichloro compound) correlates with poorer solubility in aqueous media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.